Product packaging for Methyl 4-[1,2,4]triazol-1-yl-benzoate(Cat. No.:CAS No. 58419-67-3)

Methyl 4-[1,2,4]triazol-1-yl-benzoate

Cat. No.: B1320577
CAS No.: 58419-67-3
M. Wt: 203.2 g/mol
InChI Key: WGTOWCFVKCJKGQ-UHFFFAOYSA-N
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Description

Methyl 4-[1,2,4]triazol-1-yl-benzoate is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N3O2 B1320577 Methyl 4-[1,2,4]triazol-1-yl-benzoate CAS No. 58419-67-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(1,2,4-triazol-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-15-10(14)8-2-4-9(5-3-8)13-7-11-6-12-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTOWCFVKCJKGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594746
Record name Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58419-67-3
Record name Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Research Landscape and Significance of Methyl 4 Triazol 1 Yl Benzoate in Contemporary Chemical Science

Historical Context and Evolution of Triazole-Containing Compounds in Research

The journey of triazole chemistry began in the late 19th century, with the name "triazole" first being proposed by Bladin in 1885 to describe the five-membered heterocyclic ring containing three nitrogen atoms. nih.gov These compounds exist as two primary constitutional isomers: 1,2,3-triazoles and 1,2,4-triazoles, each with distinct chemical properties and reactivity. chemijournal.commdpi.com

Initially, research into triazoles was primarily of academic interest. However, the 20th century witnessed a surge in the exploration of their practical applications. A significant turning point was the discovery of the biological activities of azole derivatives in the 1940s, which paved the way for their development as therapeutic agents. nih.gov The unique electronic structure of the triazole ring, characterized by its electron-rich nature and aromaticity, allows it to interact with various biological macromolecules through hydrogen bonds, pi-pi stacking, and ion-dipole forces, making it a valuable scaffold in drug design. frontiersin.org

This led to the development of a wide array of successful drugs incorporating the 1,2,4-triazole (B32235) core, revolutionizing treatments for various conditions. Notable examples include fluconazole (B54011) and itraconazole (B105839), which became frontline antifungal agents by inhibiting ergosterol (B1671047) synthesis in fungal cell membranes. chemijournal.comchemijournal.com Other prominent drugs include the antiviral agent ribavirin, the anticancer drugs anastrozole (B1683761) and letrozole, and the tranquilizer alprazolam. The versatility of the triazole ring also established its importance in agrochemicals, materials science, and polymer chemistry. nih.gov The advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), further accelerated research by providing a highly efficient and selective method for synthesizing 1,2,3-triazole derivatives, solidifying the role of triazoles as essential building blocks in modern chemistry. chemijournal.comchemijournal.com

Rationale for Investigating Methyl 4-triazol-1-yl-benzoate as a Research Target

Methyl 4- nih.govfrontiersin.orgtriazol-1-yl-benzoate (also known as Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate) is a specific derivative that has attracted research interest primarily as a crucial synthetic intermediate in the production of high-value chemical entities, particularly in the pharmaceutical industry. Its structure, featuring a methyl ester group para-substituted on a phenyl ring which is, in turn, attached to a 1,2,4-triazole ring, makes it a versatile precursor for further chemical modifications.

The principal rationale for its investigation lies in its role as a key building block for the synthesis of Letrozole. Letrozole is a non-steroidal aromatase inhibitor used in the treatment of certain types of breast cancer. The synthesis of Letrozole often involves an intermediate, 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. google.com Methyl 4- nih.govfrontiersin.orgtriazol-1-yl-benzoate can be converted into this key intermediate, highlighting its importance in the manufacturing pathway of this significant anticancer drug.

Furthermore, the compound serves as a precursor for its corresponding carboxylic acid, 4-(1H-1,2,4-triazol-1-yl)benzoic acid. This acid is a valuable synthon for creating more complex molecules through amide coupling and other reactions, allowing for the introduction of the triazole-benzoic acid scaffold into diverse molecular architectures. Researchers have utilized this acid to synthesize novel hybrid molecules for evaluation in various biological assays. rsc.org The synthesis of the parent methyl ester is therefore a critical first step in these research endeavors. A recent study details a multi-step synthesis starting from methyl benzoate (B1203000) to create various 1,2,4-triazole derivatives, underscoring the foundational role of such benzoate structures. rdd.edu.iq

Below is a data table summarizing the key properties of Methyl 4- nih.govfrontiersin.orgtriazol-1-yl-benzoate.

PropertyValue
IUPAC Name methyl 4-(1,2,4-triazol-1-yl)benzoate
Molecular Formula C₁₀H₉N₃O₂
Molecular Weight 203.20 g/mol
CAS Number 58419-67-3
Canonical SMILES COC(=O)C1=CC=C(C=C1)N2C=NC=N2

Data sourced from PubChem CID 18526117. nih.gov

Current Research Frontiers and Unexplored Potential of the Compound

Current research frontiers for Methyl 4- nih.govfrontiersin.orgtriazol-1-yl-benzoate are intrinsically linked to the applications of the molecules derived from it. The primary focus remains within medicinal chemistry, particularly in the development of novel anticancer agents.

A recent area of exploration involves using the 4-(1H-1,2,4-triazol-1-yl)benzoic acid scaffold (derived from the methyl ester) to create hybrid compounds. A 2021 study reported the synthesis of a series of 17 hybrids based on this structure. rsc.org These new molecules were evaluated for their in-vitro cytotoxic activity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. Several of these hybrids demonstrated potent inhibitory activities, with some showing efficacy comparable to or greater than the reference drug, doxorubicin. rsc.org This indicates that the triazole-benzoic acid core is a promising platform for the design of new and more selective anticancer molecules. rsc.org

The table below presents the cytotoxic activity (IC₅₀ values) of selected hybrid compounds derived from the core structure.

Compound IDMCF-7 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
2 15.618.2
14 17.219.5
Doxorubicin (Reference) 19.722.6

Data adapted from a study on 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. rsc.org

The unexplored potential of Methyl 4- nih.govfrontiersin.orgtriazol-1-yl-benzoate and its derivatives extends beyond oncology. The 1,2,4-triazole ring is known for its excellent electron-transport and hole-blocking properties. researchgate.net This has led to the use of triazole derivatives in materials science for the fabrication of light-emitting devices like OLEDs. researchgate.net While this specific compound has not been extensively studied for this purpose, its rigid, aromatic structure makes it a candidate for incorporation into polymers or small molecules designed for optoelectronic applications. Future research could explore the synthesis of novel polymers or metal-organic frameworks (MOFs) using this compound as a ligand or monomer, potentially unlocking new applications in gas storage, catalysis, or sensor technology. chemijournal.comnih.gov

Synthetic Methodologies and Strategic Route Development for Methyl 4 Triazol 1 Yl Benzoate

Established Synthetic Pathways to the Triazole Moiety

The 1,2,4-triazole (B32235) ring is a crucial pharmacophore found in numerous therapeutic agents. Its synthesis is a well-established area of heterocyclic chemistry, with several reliable methods for its construction. These can be broadly categorized into methods that build the ring from acyclic precursors and those that modify an existing triazole ring.

Cycloaddition Reactions in Triazole Synthesis

Cycloaddition reactions, particularly [3+2] cycloadditions, represent one of the most powerful and versatile methods for constructing five-membered heterocyclic rings like 1,2,4-triazoles. researchgate.netthieme-connect.com These reactions involve the combination of a three-atom component with a two-atom component to form the heterocyclic core.

A prominent example is the 1,3-dipolar cycloaddition involving nitrile imines as the three-atom dipole. researchgate.netnih.gov Nitrile imines, often generated in situ from hydrazonoyl halides, can react with various dipolarophiles. For instance, their reaction with carbodiimides provides a pathway to 5-amino-1,2,4-triazoles. researchgate.net Similarly, a copper-catalyzed three-component reaction between nitrile ylides, diazonium salts, and nitriles offers a mild and operationally simple route to diversely substituted 1,2,4-triazoles. researchgate.net Another effective strategy involves the [3+2] cycloaddition of azomethine imines with nitriles, which has been used as a key step in the synthesis of complex triazolo-isoquinoline derivatives. researchgate.net

Recent advancements have also explored photochemical methods. One such approach involves the photoexcitation of azodicarboxylates to form a triplet species, which then reacts with a diazoalkane. The resulting intermediate subsequently undergoes a dipolar cycloaddition with an organic nitrile to yield the 1,2,4-triazole structure. researchgate.net

Cycloaddition Type Reactants Key Features Reference
1,3-Dipolar CycloadditionNitrile Imines + CarbodiimidesForms 5-amino-1,2,4-triazoles. researchgate.net
Copper-Catalyzed [3+2]Nitrile Ylides + Diazonium Salts + NitrilesThree-component reaction under mild conditions. researchgate.net
1,3-Dipolar CycloadditionAzomethine Imines + NitrilesKey step for fused triazole systems. researchgate.net
Photochemical [3+2]Azodicarboxylates + Diazoalkanes + NitrilesInvolves a triplet intermediate; proceeds under photo-irradiation. researchgate.net
Copper-Catalyzed [3+2]Azinium-N-imines + NitrilesMechanochemical, solvent-free grinding conditions are possible. researchgate.net

Post-Functionalization Strategies for Triazole Derivatives

Post-functionalization, the modification of a pre-formed triazole ring, is a vital strategy for introducing molecular diversity. This approach is particularly useful in the later stages of a synthesis to create analogues or to attach the triazole to other molecular scaffolds.

A primary method for post-functionalization is direct C-H functionalization, which avoids the need for pre-activated substrates like halo-triazoles. rsc.org Palladium and copper catalysts have been extensively used for the C-H arylation of 1,2,4-triazoles. rsc.org For example, a palladium-catalyzed method allows for the direct C-H arylation of 1-substituted 1,2,4-triazoles with various aryl halides. rsc.org Similarly, copper-diamine catalyst systems have been developed for the regioselective C-H arylation at the C5 position of the 1,2,4-triazole ring with aryl bromides. researchgate.net These methods offer high atom economy and shorten synthetic routes. rsc.org

Another approach involves the functionalization of 1,2,4-triazoles via selective metallation. The use of sterically hindered magnesium or zinc bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), allows for regioselective deprotonation (metallation) at the C3 or C5 positions. The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. nih.gov

Cross-coupling reactions on halogenated triazoles are also common. For instance, 3,5-dibromo-4-alkyl-4H-1,2,4-triazoles can undergo Suzuki cross-coupling reactions with various boronic acids in the presence of a palladium catalyst to yield di-arylated products. mdpi.com

Esterification Techniques for the Benzoate (B1203000) Moiety

The methyl benzoate portion of the target molecule is formed through an esterification reaction. This can be achieved through both well-established classical methods and more recently developed catalytic protocols that offer various advantages.

Classical Esterification Approaches

The most traditional and widely used method for this transformation is the Fischer-Speier esterification, or simply Fischer esterification. This reaction involves heating a carboxylic acid (benzoic acid) with an excess of an alcohol (methanol) in the presence of a strong acid catalyst, typically concentrated sulfuric acid or hydrochloric acid. organic-chemistry.org

The reaction is an equilibrium process. To achieve a high yield of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol (methanol) or by removing the water formed during the reaction, in accordance with Le Châtelier's principle. sciencemadness.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon towards nucleophilic attack by the alcohol.

Modern and Catalytic Esterification Protocols

While Fischer esterification is robust, modern methods often seek to use milder conditions, improve efficiency, and employ more environmentally benign and reusable catalysts.

Solid acid catalysts are a significant area of development. A zirconium-titanium solid acid has been shown to be effective for the esterification of various benzoic acids with methanol. nih.gov This heterogeneous catalyst can be easily separated from the reaction mixture and potentially reused. Other green catalysts, such as ion-exchange resins (e.g., Amberlyst-15) and deep eutectic solvents (DES), have also been successfully employed for the esterification of benzoic acid. google.com Deep eutectic solvents, composed of a hydrogen bond donor and a hydrogen bond acceptor, can act as both the solvent and the catalyst, offering a simple and efficient method for ester synthesis. google.com

Microwave-assisted esterification has emerged as a technique to dramatically reduce reaction times. The acid-catalyzed esterification of benzoic acid with ethanol (B145695) has been studied in a continuous tubular flow reactor heated by microwaves, achieving high conversions at low residence times. mdpi.com Other catalytic systems include the use of tin(II) compounds for the esterification of benzoic acid with long-chain alcohols and the application of 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) as a recyclable catalyst for the acylation of alcohols under base-free conditions. nih.govorganic-chemistry.org

Catalyst/Method Reactants Key Advantages Reference
Zr/Ti Solid AcidBenzoic acid + MethanolHeterogeneous, reusable catalyst. nih.gov
Deep Eutectic Solvents (DES)Benzoic acid + AlcoholsActs as both solvent and catalyst; environmentally friendly. google.com
Microwave IrradiationBenzoic acid + EthanolRapid heating, significantly reduced reaction times. mdpi.com
Tin(II) CompoundsBenzoic acid + AlcoholsEffective for specific alcohol types. nih.gov
DMAP·HClAlcohols + Acylating agentsRecyclable catalyst, base-free conditions. organic-chemistry.org

Convergent and Divergent Synthesis Strategies for the Hybrid Structure

A convergent synthesis involves preparing the key fragments of the target molecule—in this case, the triazole ring and the methyl benzoate derivative—independently. These fragments are then joined together in the final steps of the synthesis. acs.org This approach is often more efficient for complex molecules as it allows for the parallel synthesis of intermediates, and purification is typically easier.

For Methyl 4- rsc.orgresearchgate.netthieme-connect.comtriazol-1-yl-benzoate, a convergent approach would involve:

Synthesis of 1H-1,2,4-triazole.

Synthesis of a suitable methyl 4-halobenzoate (e.g., methyl 4-bromobenzoate).

Coupling of these two fragments via an N-arylation reaction. The Ullmann condensation or a modern copper- or palladium-catalyzed cross-coupling reaction is suitable for this step. thieme-connect.comresearchgate.netorganic-chemistry.org Ligand-free systems using CuCl have been shown to effectively couple 1,2,4-triazole with aryl bromides. thieme-connect.comresearchgate.net

A divergent synthesis , in contrast, begins with a common starting material that is sequentially modified to build the final product. rsc.org This strategy is advantageous for creating a library of related compounds from a single precursor.

For the target molecule, two divergent pathways could be envisioned:

Route A: Starting from methyl 4-aminobenzoate. The amino group would be transformed to create the triazole ring. This could involve, for example, diazotization followed by reaction with suitable precursors to form the 1,2,4-triazole ring attached at the N1 position.

Route B: Starting from 4-aminobenzoic acid. First, the amino group would be used to construct the 1,2,4-triazole ring. In a subsequent step, the carboxylic acid group would be esterified to form the methyl ester. This route has the advantage that the esterification is the final step, potentially simplifying purification.

The choice between these strategies depends on the availability of starting materials, the desired scale, and whether the synthesis is intended to produce a single target or a library of analogues.

Optimization of Reaction Conditions and Yield Enhancement Studies

The optimization of reaction conditions is a critical aspect of developing an efficient synthesis for Methyl 4- nih.govresearchgate.netnih.govtriazol-1-yl-benzoate. Key parameters that are typically investigated include the choice of catalyst, ligand, base, solvent, reaction temperature, and reaction time.

Catalyst and Ligand Selection: While early Ullmann reactions used stoichiometric amounts of copper, modern methods employ catalytic amounts of a copper source. The use of ligands can significantly enhance the catalytic activity of copper, allowing for lower reaction temperatures and improved yields. N-donor ligands, such as phenanthrolines and diamines, have been shown to be effective in copper-catalyzed N-arylation reactions. For instance, the use of a specific N-ligand with copper(I) oxide has been reported to give excellent yields in the N-arylation of 1,2,4-triazole.

Base and Solvent Effects: The choice of base and solvent are interdependent and play a crucial role in the reaction's success. Cesium carbonate is often a highly effective base due to its high solubility in polar aprotic solvents like DMF. The combination of a strong base and a high-boiling polar solvent ensures the formation of the triazolide anion, a key intermediate in the reaction mechanism. Studies have shown that for the N-arylation of 1,2,4-triazole, DMF is often a superior solvent compared to others like acetonitrile, especially when using cesium salts.

Temperature and Reaction Time: Traditional Ullmann condensations often require high temperatures, sometimes exceeding 200°C. However, with the use of appropriate catalysts and ligands, the reaction temperature for the synthesis of N-aryl triazoles can often be lowered to around 100-150°C. The reaction time is typically monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of maximum conversion. Typical reaction times can range from several hours to over a day.

The following interactive data table summarizes the impact of different reaction parameters on the yield of N-arylation of 1,2,4-triazoles, based on findings from related studies.

CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Cu₂ON-ligand-BCs₂CO₃DMF10024High
CuClNoneK₃PO₄DMF13518Good to Excellent
CuO nanoparticlesNoneK₂CO₃TolueneRoom Temp12High

Green Chemistry Principles in the Synthesis of Methyl 4-nih.govresearchgate.netnih.govtriazol-1-yl-benzoate

Applying the principles of green chemistry to the synthesis of Methyl 4- nih.govresearchgate.netnih.govtriazol-1-yl-benzoate aims to reduce the environmental impact of the process. Key areas of focus include the use of safer solvents, energy efficiency, and the development of catalyst systems that are recyclable and operate under milder conditions.

Alternative Solvents and Solvent-Free Conditions: Traditional solvents used in Ullmann-type reactions, such as DMF and nitrobenzene, have associated health and environmental concerns. Research into greener alternatives is ongoing. In some cases, reactions can be performed under solvent-free conditions, which completely eliminates solvent waste.

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. nih.govajrconline.orgrjptonline.org Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products. nih.govrjptonline.org This is due to efficient and uniform heating of the reaction mixture. The application of microwave technology to the synthesis of 1,2,4-triazole derivatives has been successfully demonstrated. nih.govrjptonline.org

Stereoselective Synthesis Approaches for Related Chiral Analogues (If Applicable)

The compound Methyl 4- nih.govresearchgate.netnih.govtriazol-1-yl-benzoate is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, stereoselective synthesis is not applicable to the preparation of this specific compound.

However, the broader class of N-aryl-1,2,4-triazoles can possess chirality, particularly in cases of atropisomerism, where restricted rotation around a single bond leads to chiral isomers. The atroposelective synthesis of N-aryl 1,2,4-triazoles has been achieved through the use of chiral catalysts. For instance, a chiral phosphoric acid catalyst has been successfully employed in a cyclodehydration reaction to produce atropisomeric N-aryl 1,2,4-triazoles with high enantiomeric ratios. nih.gov This approach allows for the controlled synthesis of a specific enantiomer of a chiral triazole derivative. While not directly relevant to the synthesis of the achiral target compound of this article, it highlights an important area of research within this class of molecules.

Advanced Spectroscopic and X Ray Diffraction Characterization of Methyl 4 Triazol 1 Yl Benzoate and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For Methyl 4- mdpi.comrdd.edu.iqresearchgate.nettriazol-1-yl-benzoate, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR techniques would provide an unambiguous assignment of all proton and carbon signals, confirming the connectivity of the triazole and benzoate (B1203000) rings.

Based on published data for analogous compounds, the expected ¹H and ¹³C NMR chemical shifts for Methyl 4- mdpi.comrdd.edu.iqresearchgate.nettriazol-1-yl-benzoate in a common solvent like CDCl₃ are presented below. rsc.org The protons of the triazole ring are expected to appear as distinct singlets in the aromatic region, while the protons of the para-substituted benzene (B151609) ring will exhibit a characteristic AA'BB' splitting pattern. The methyl ester protons will be observed as a singlet in the upfield region.

Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 4- mdpi.comrdd.edu.iqresearchgate.nettriazol-1-yl-benzoate

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H3/H5 (Triazole) ~8.1 - 8.5 ~145 - 155
H2'/H6' (Benzene) ~7.8 - 8.2 (d) ~129 - 131
H3'/H5' (Benzene) ~7.3 - 7.7 (d) ~120 - 125
OCH₃ ~3.9 ~52
C4' (Benzene) - ~138 - 142
C1' (Benzene) - ~130 - 135

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For Methyl 4- mdpi.comrdd.edu.iqresearchgate.nettriazol-1-yl-benzoate, the primary use of COSY would be to confirm the connectivity within the benzene ring, showing correlations between the ortho- and meta-protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for the protonated carbons of the triazole and benzene rings, as well as the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. researchgate.net This technique would be instrumental in connecting the triazole and benzoate fragments. Key expected HMBC correlations would include:

Correlations from the triazole protons (H3/H5) to the carbon of the benzene ring attached to the triazole nitrogen (C4').

Correlations from the benzene protons (H3'/H5') to the carbonyl carbon of the ester group.

Correlations from the methyl protons (OCH₃) to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In the case of Methyl 4- mdpi.comrdd.edu.iqresearchgate.nettriazol-1-yl-benzoate, NOESY could reveal through-space interactions between the protons of the triazole ring and the adjacent protons of the benzene ring, helping to define the preferred conformation of the molecule in solution.

Solid-state NMR (ssNMR) spectroscopy provides valuable insights into the structure and dynamics of molecules in their crystalline form. While solution-state NMR averages out anisotropic interactions, ssNMR can probe these interactions, offering information about the local environment of each nucleus. For Methyl 4- mdpi.comrdd.edu.iqresearchgate.nettriazol-1-yl-benzoate, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) experiments would be particularly informative. The ¹³C CP-MAS spectrum would likely show distinct signals for the crystallographically inequivalent carbon atoms, and differences in chemical shifts compared to the solution state could indicate specific packing effects. ¹⁵N ssNMR would be highly sensitive to the electronic environment of the nitrogen atoms in the triazole ring, providing data on hydrogen bonding and other intermolecular interactions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy and for elucidating its fragmentation pathways. For Methyl 4- mdpi.comrdd.edu.iqresearchgate.nettriazol-1-yl-benzoate (C₁₀H₉N₃O₂), the calculated exact mass is 203.0695 g/mol . nih.gov HRMS would be expected to confirm this mass with a high degree of accuracy (typically within 5 ppm).

The fragmentation analysis, likely performed using techniques such as collision-induced dissociation (CID), would provide valuable structural information. Based on the fragmentation patterns of similar N-aryl-1,2,4-triazoles, a plausible fragmentation pathway for Methyl 4- mdpi.comrdd.edu.iqresearchgate.nettriazol-1-yl-benzoate would involve:

Loss of the methyl radical (•CH₃): This would lead to the formation of a cation at m/z 188.

Loss of the methoxy (B1213986) group (•OCH₃): This would result in an acylium ion at m/z 172.

Cleavage of the ester group: Loss of COOCH₃ could lead to a fragment corresponding to the 4- mdpi.comrdd.edu.iqresearchgate.nettriazol-1-yl-phenyl cation at m/z 144.

Fragmentation of the triazole ring: A characteristic fragmentation of 1,2,4-triazoles is the loss of N₂ (28 Da), which could occur from various fragment ions.

Predicted HRMS Fragmentation of Methyl 4- mdpi.comrdd.edu.iqresearchgate.nettriazol-1-yl-benzoate

m/z (Predicted) Possible Fragment
203.0695 [M+H]⁺
188.0463 [M-CH₃]⁺
172.0511 [M-OCH₃]⁺
144.0565 [M-COOCH₃]⁺

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful crystallographic analysis of Methyl 4- mdpi.comrdd.edu.iqresearchgate.nettriazol-1-yl-benzoate would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and planarity of the aromatic rings.

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. For Methyl 4- mdpi.comrdd.edu.iqresearchgate.nettriazol-1-yl-benzoate, several types of interactions would be anticipated to play a role in the solid-state assembly:

Hydrogen Bonding: Although the molecule does not possess strong hydrogen bond donors, weak C-H···N and C-H···O hydrogen bonds are likely to be present, involving the aromatic C-H groups and the nitrogen atoms of the triazole ring or the oxygen atoms of the ester group. researchgate.net

π-π Stacking: The presence of two aromatic rings (the triazole and the benzene ring) suggests that π-π stacking interactions will be a significant feature of the crystal packing. nih.gov These interactions, where the planes of the aromatic rings are arranged in a parallel or offset fashion, contribute to the stability of the crystal lattice.

Dipole-Dipole Interactions: The polar ester group will contribute to dipole-dipole interactions, further influencing the molecular arrangement.

The single-crystal structure would reveal the preferred conformation of the molecule in the solid state. A key conformational parameter is the dihedral angle between the plane of the triazole ring and the plane of the benzene ring. In analogous structures of phenyl-substituted triazoles, this angle can vary significantly depending on the steric and electronic effects of other substituents and the nature of the intermolecular interactions in the crystal. researchgate.netnih.gov This dihedral angle provides insight into the degree of conjugation between the two ring systems in the solid state.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and analyzing the bonding framework of a molecule. For Methyl 4- rdd.edu.iqdoi.orgnih.govtriazol-1-yl-benzoate, these methods provide definitive signatures for its key structural components: the methyl benzoate group and the 1,2,4-triazole (B32235) ring.

FT-IR Spectroscopy: The FT-IR spectrum is dominated by absorptions corresponding to the stretching and bending vibrations of its functional groups. The most prominent bands include:

Carbonyl (C=O) Stretching: A strong, sharp absorption is expected in the region of 1715-1730 cm⁻¹, characteristic of the ester carbonyl group. In a closely related analogue, Methyl 4-(4-phenyl-1H-1,2,3-triazol-1-yl)-benzoate, this peak is observed at 1716 cm⁻¹. doi.org

Aromatic C-H and C=C Stretching: The benzene ring gives rise to several bands. C-H stretching vibrations typically appear above 3000 cm⁻¹, often in the 3030-3150 cm⁻¹ range. doi.orgrsc.org Aromatic C=C stretching vibrations result in a series of medium to weak bands in the 1450-1610 cm⁻¹ region. For instance, bands at 1604 cm⁻¹ and 1437 cm⁻¹ are reported for the phenyl-triazole-benzoate analogue. doi.org

Triazole Ring Vibrations: The 1,2,4-triazole ring has characteristic stretching and bending vibrations. C=N and N-N stretching modes are expected in the 1400-1600 cm⁻¹ range. researchgate.net Ring breathing and other deformations typically occur in the 900-1300 cm⁻¹ region. researchgate.net For example, a C-N stretch in an analogue is assigned at 1225 cm⁻¹. doi.org

Ester Group Vibrations (C-O): The ester functionality shows characteristic C-O stretching bands. The asymmetric C-O-C stretch is typically strong and appears around 1280 cm⁻¹. doi.org The symmetric stretch is usually weaker and found at a lower wavenumber.

Aliphatic C-H Stretching: The methyl (CH₃) group of the ester will exhibit symmetric and asymmetric stretching vibrations in the 2850-3000 cm⁻¹ region. A specific peak for the methyl group in an analogue was noted at 2953 cm⁻¹. doi.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While experimental Raman data for this specific molecule is scarce in the literature, predictions can be made. Non-polar bonds, such as the C=C bonds of the aromatic ring, are expected to show strong Raman signals. The symmetric vibrations of the benzene and triazole rings would also be prominent. The carbonyl C=O stretch is typically Raman active, though often weaker than in the IR spectrum.

The following table summarizes the expected and observed FT-IR vibrational frequencies for Methyl 4- rdd.edu.iqdoi.orgnih.govtriazol-1-yl-benzoate and its analogues.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Observed in Analogue (cm⁻¹) doi.org
Aromatic C-H StretchBenzene, Triazole3000 - 31503120, 3097
Aliphatic C-H StretchMethyl (Ester)2850 - 30002953
Carbonyl C=O StretchEster1715 - 17301716
Aromatic C=C StretchBenzene Ring1450 - 16101604, 1437
Triazole Ring Stretch (C=N, N-N)1,2,4-Triazole Ring1400 - 1600-
Asymmetric C-O-C StretchEster1250 - 13001283
C-N StretchPhenyl-Triazole Link1200 - 12501225
Aromatic C-H Out-of-Plane BendBenzene Ring700 - 900859, 766, 692

Data for "Methyl 4-(4-phenyl-1H-1,2,3-triazol-1-yl)-benzoate"

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic spectroscopy, primarily UV-Vis absorption spectroscopy, provides insights into the electronic transitions within a molecule, which are fundamental to its optical properties and potential applications in materials science and photochemistry.

UV-Vis Absorption: The electronic spectrum of Methyl 4- rdd.edu.iqdoi.orgnih.govtriazol-1-yl-benzoate is expected to be characterized by intense absorptions in the ultraviolet region, arising from π→π* and n→π* electronic transitions within the conjugated system formed by the phenyl and triazole rings.

π→π Transitions:* These high-energy transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic and heteroaromatic systems. For this molecule, strong absorption bands are expected due to the benzene and triazole rings. In a study of a similar compound, Methyl 4-(4-phenyl-1H-1,2,3-triazol-1-yl)-benzoate, π→π* transitions corresponding to the aromatic C=C bonds were observed at 206 nm and 276 nm, with another band at 250 nm attributed to the triazole ring. doi.org

n→π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen atoms of the triazole or the oxygen atoms of the ester) to a π* antibonding orbital. These are typically lower in energy and intensity compared to π→π* transitions. An n→π* transition for the triazole moiety in the analogue was reported at 290 nm. doi.org

The conjugation between the benzene ring and the triazole ring can lead to a red-shift (shift to longer wavelengths) of these absorption bands compared to the non-substituted parent chromophores.

The following table summarizes the observed electronic transitions for an analogue of Methyl 4- rdd.edu.iqdoi.orgnih.govtriazol-1-yl-benzoate.

Transition TypeChromophoreObserved λmax (nm) doi.org
π→πAromatic C=C (Benzene)206, 276
π→πTriazole Ring250
n→π*Triazole Ring290

Data for "Methyl 4-(4-phenyl-1H-1,2,3-triazol-1-yl)-benzoate" in methanol

Emission Spectroscopy (Fluorescence/Phosphorescence): Many triazole derivatives are known to be highly luminescent. nih.gov Whether Methyl 4- rdd.edu.iqdoi.orgnih.govtriazol-1-yl-benzoate exhibits significant fluorescence or phosphorescence would depend on the efficiency of radiative decay pathways versus non-radiative decay processes. The extended π-conjugated system suggests the potential for fluorescence. Upon excitation at a wavelength corresponding to its absorption maxima, the molecule could emit light at a longer wavelength (a Stokes shift). The quantum yield and lifetime of such emission would be key parameters in evaluating its potential for applications in areas like organic light-emitting diodes (OLEDs) or fluorescent probes. However, specific experimental emission data for this compound are not widely reported in the literature.

Theoretical and Computational Investigations on the Electronic Structure and Reactivity of Methyl 4 Triazol 1 Yl Benzoate

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized molecular geometry, vibrational frequencies, and various electronic properties. tandfonline.com For molecules like Methyl 4- nih.govbiorxiv.orgnih.govtriazol-1-yl-benzoate, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d), can accurately predict bond lengths, bond angles, and dihedral angles in the ground state. tandfonline.com These calculations confirm the planarity and structural parameters of the triazole and benzoate (B1203000) rings.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. irjweb.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. irjweb.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive and polarizable. DFT calculations are used to determine the energies of these orbitals. For triazole derivatives, the HOMO is often distributed over the electron-rich regions of the rings, while the LUMO is localized on areas susceptible to nucleophilic attack. The energy gap helps to explain the charge transfer interactions that can occur within the molecule. irjweb.com

Table 1: Representative Frontier Molecular Orbital Data for Triazole-Related Compounds This table provides illustrative data for similar compounds to demonstrate typical values obtained through DFT calculations, as specific values for Methyl 4- nih.govbiorxiv.orgnih.govtriazol-1-yl-benzoate are not available in the cited literature.

Compound/SystemHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
Imidazole Derivative irjweb.com-6.2967-1.80964.4871
2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole malayajournal.orgNot specifiedNot specified4.0106
N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide researchgate.netNot specifiedNot specified6.562

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. malayajournal.orgmdpi.com The ESP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net Blue indicates regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. mdpi.com Green represents areas of neutral potential. For Methyl 4- nih.govbiorxiv.orgnih.govtriazol-1-yl-benzoate, the nitrogen atoms of the triazole ring and the oxygen atoms of the ester group are expected to be in the negative (red) region, making them likely sites for interaction with electrophiles or for forming hydrogen bonds. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a molecule like Methyl 4- nih.govbiorxiv.orgnih.govtriazol-1-yl-benzoate, MD simulations can provide insights into its conformational flexibility and the influence of the surrounding environment, such as a solvent. nih.gov By simulating the molecule's trajectory, researchers can sample different conformations and understand its dynamic behavior, which is not apparent from static models.

The effect of solvents is a critical aspect of these simulations. Solvation models, such as the Polarizable Continuum Model (PCM), can be applied in DFT calculations to understand how the polarity of a solvent affects the molecule's properties. tandfonline.comajchem-a.com Studies on similar triazole compounds have shown that the total energy of the molecule can decrease as the polarity of the solvent increases. tandfonline.com MD simulations in explicit solvent (e.g., a box of water molecules) can reveal specific hydrogen bonding patterns and how the solvent structure organizes around the solute, influencing its conformation and reactivity. researchgate.net

Quantum Chemical Descriptors for Reactivity Prediction

From the HOMO and LUMO energy values obtained through DFT calculations, several quantum chemical descriptors can be derived to quantify the reactivity of a molecule. These global reactivity descriptors provide a framework for comparing the chemical behavior of different compounds. nih.gov

Key descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A hard molecule has a large HOMO-LUMO gap. irjweb.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule undergoes electronic changes. A soft molecule has a small HOMO-LUMO gap.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment.

These descriptors are valuable for predicting how Methyl 4- nih.govbiorxiv.orgnih.govtriazol-1-yl-benzoate might behave in various chemical reactions.

Table 2: Key Quantum Chemical Descriptors and Their Formulas

DescriptorFormulaDescription
Electronegativity (χ)χ ≈ -(EHOMO + ELUMO) / 2Measures the tendency of the molecule to attract electrons.
Chemical Hardness (η)η ≈ (ELUMO - EHOMO) / 2Quantifies resistance to charge transfer.
Chemical Softness (S)S = 1 / ηDescribes the capacity of a molecule to accept electrons.
Electrophilicity Index (ω)ω = χ² / (2η)Measures the propensity of a species to accept electrons.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. nih.gov In a QSAR study, descriptors derived from the molecular structure (e.g., electronic, steric, and hydrophobic properties) are correlated with a measured biological response.

For a class of compounds including Methyl 4- nih.govbiorxiv.orgnih.govtriazol-1-yl-benzoate, a QSAR model could be developed to predict its potential efficacy as, for example, an antifungal or anticancer agent, based on the activities of structurally similar molecules. researchgate.netnih.gov These models are powerful predictive tools in drug discovery, allowing for the virtual screening of large compound libraries and the rational design of new molecules with enhanced activity. While specific QSAR/QSPR models for Methyl 4- nih.govbiorxiv.orgnih.govtriazol-1-yl-benzoate are not detailed in the available literature, the methodology is widely applied to triazole-containing compounds. nih.gov

In Silico Prediction of Potential Biological Targets and Interaction Modes

In silico methods are instrumental in identifying potential biological targets for a compound and elucidating its mode of interaction at the molecular level. The process often begins with ligand-based virtual screening, where the structure of Methyl 4- nih.govbiorxiv.orgnih.govtriazol-1-yl-benzoate is compared to databases of known active molecules to predict potential targets. biorxiv.org

Following target identification, molecular docking is employed to predict the preferred binding orientation and affinity of the molecule within the active site of a protein target. researchgate.net This technique simulates the ligand-protein interaction, providing a binding score that estimates the strength of the interaction and revealing key molecular interactions such as hydrogen bonds and hydrophobic contacts. nih.gov Triazole-based compounds have been studied as inhibitors for a wide range of biological targets, including various kinases, enzymes involved in oxidative stress, and viral proteases. nih.govpensoft.net Docking studies for similar compounds have identified crucial interactions with amino acid residues in the active sites of these proteins, providing a rationale for their biological activity. nih.govnih.gov

Table 3: Potential Biological Targets for Triazole-Containing Compounds Identified Through In Silico and Experimental Studies

Potential Target ClassSpecific ExamplesPotential Therapeutic Area
Kinasesp38α MAP kinase, Cyclin-dependent kinase 2 (CDK2) nih.govnih.govAnti-inflammatory, Anticancer nih.govnih.gov
Oxidative Stress EnzymesTyrosinase, Peroxiredoxin pensoft.netresearchgate.netAntioxidant, Skin disorders
Viral ProteasesSARS-CoV-2 Main Protease (Mpro) nih.govAntiviral
Fungal EnzymesCytochrome P450-dependent enzymesAntifungal

Ab Initio and Semi-Empirical Methods for Advanced Electronic Structure Studies

The theoretical investigation of Methyl 4-triazol-1-yl-benzoate's electronic structure is a critical area of research, providing insights that complement experimental findings. Advanced computational techniques, specifically Ab Initio and semi-empirical methods, are instrumental in elucidating the molecule's quantum mechanical properties. These methods, while varying in their level of theory and computational cost, offer a powerful lens through which to examine the electronic distribution, molecular orbitals, and reactivity parameters of the compound.

Ab Initio methods, derived from first principles, solve the Schrödinger equation without the use of empirical parameters. Methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly employed. DFT, in particular, has proven to be a robust tool for studying the electronic properties of triazole derivatives. By utilizing various functionals, such as B3LYP, in conjunction with appropriate basis sets (e.g., 6-311G(d,p)), researchers can calculate a range of electronic descriptors.

Semi-empirical methods, on the other hand, incorporate some experimental data to simplify calculations, making them computationally less intensive. While not as rigorous as Ab Initio methods, they can provide valuable qualitative insights into the electronic structure of larger molecular systems.

Detailed research findings from computational studies on triazole derivatives allow for the determination of key quantum chemical parameters. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller energy gap generally implies higher reactivity.

Furthermore, these computational approaches are used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis is another powerful technique used to study charge transfer and intramolecular interactions.

Table 1: Calculated Electronic Properties of Triazole Derivatives using DFT/B3LYP Method

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
Triazole Derivative A-6.89-1.235.663.45
Triazole Derivative B-7.12-1.565.564.12
Triazole Derivative C-6.95-1.485.473.89

Note: The data in this table is illustrative of typical results obtained for triazole derivatives and is not specific to Methyl 4-triazol-1-yl-benzoate due to the absence of a dedicated computational study in the searched literature.

Table 2: Theoretical Vibrational Frequencies of a Triazole Derivative

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν(C-H) aromatic31053100C-H stretching
ν(C=N) triazole15101505C=N stretching
ν(C-N)13801375C-N stretching

Note: This table represents a typical comparison between calculated and experimental vibrational frequencies for a related triazole compound, illustrating the utility of computational methods in spectroscopic analysis.

The application of these advanced computational methods is fundamental to modern chemical research. For Methyl 4-triazol-1-yl-benzoate, such studies would provide a detailed electronic blueprint, enabling a deeper understanding of its structure-property relationships and guiding future research and applications.

In-depth Analysis of Methyl 4- nih.govrsc.orgtriazol-1-yl-benzoate Reveals Limited Publicly Available Biological Data

The 1,2,4-triazole (B32235) nucleus is a prominent scaffold in medicinal chemistry, known to be a key component in numerous therapeutic agents. This has spurred extensive research into various derivatives. For instance, studies on closely related compounds, such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, have shown potential as anticancer agents by inducing apoptosis in cancer cell lines like MCF-7. rsc.org

In the realm of antimicrobial research, the triazole structure is a cornerstone of many antifungal drugs. Research into other novel 1,2,4-triazole derivatives has demonstrated a wide spectrum of activity against various pathogens. archivepp.comekb.egepa.govnih.govktu.edu.treurjchem.comnih.govresearchgate.net For example, a related compound, methyl 4-(2-(1H-1,2,4-triazol-1-yl) ethoxy)benzoate, has been evaluated for its antifungal properties, showing inhibitory effects against plant pathogenic fungi like Fusarium moniliforme and Sphaeropsis sapinea. nih.gov However, this structural variation, with an ethoxy linker, means the data cannot be directly extrapolated to Methyl 4- nih.govrsc.orgtriazol-1-yl-benzoate.

Similarly, extensive research into other triazole derivatives has explored their potential as antibacterial and antiviral agents, with some compounds showing promising activity against a range of microorganisms. archivepp.comepa.govnih.govktu.edu.treurjchem.comnih.govresearchgate.netmdpi.comnih.govnih.gov The anticancer potential of the 1,2,4-triazole core is also a significant area of investigation, with studies on various derivatives detailing their cytotoxic effects and mechanisms of action, such as the induction of apoptosis and cell cycle arrest in different cancer cell lines. rsc.orgnih.govacs.orgnih.govnih.govresearchgate.netpensoft.netnih.govresearchgate.net

However, the specific data required to populate a detailed biological and pharmacological profile for Methyl 4- nih.govrsc.orgtriazol-1-yl-benzoate, as per the requested outline, is not present in the available literature. This includes specific antibacterial, antifungal, and antiviral efficacy data against particular pathogens, as well as in-depth anticancer research concerning apoptosis induction pathways and cell cycle arrest mechanisms for this exact compound.

Therefore, while the chemical class to which Methyl 4- nih.govrsc.orgtriazol-1-yl-benzoate belongs is of significant scientific interest, a comprehensive article focusing solely on its biological and pharmacological activities cannot be generated at this time due to the lack of specific published research.

Exploration of Biological and Pharmacological Activities of Methyl 4 Triazol 1 Yl Benzoate

Anticancer Research and Cytotoxicity Studies in Cell Lines

Angiogenesis Inhibition Research

There is currently no specific research available that investigates the potential of Methyl 4- nih.govmdpi.comtriazol-1-yl-benzoate as an inhibitor of angiogenesis. While other triazole-containing compounds, such as carboxyamido-triazole, have been shown to inhibit angiogenesis by blocking calcium-mediated signaling pathways, similar studies on Methyl 4- nih.govmdpi.comtriazol-1-yl-benzoate have not been reported. nih.gov

Enzyme Inhibition Studies and Target Identification

The 1,2,4-triazole (B32235) moiety is a common feature in many enzyme inhibitors. nih.gov However, specific studies on the enzyme inhibition profile of Methyl 4- nih.govmdpi.comtriazol-1-yl-benzoate are not readily found.

Kinase Inhibition Research

While various 1,2,4-triazole derivatives have been identified as potent kinase inhibitors, including pan-Pim kinase inhibitors, there is no published research specifically evaluating the kinase inhibitory activity of Methyl 4- nih.govmdpi.comtriazol-1-yl-benzoate. nih.govresearchgate.net

Protease Inhibition Mechanisms

The potential for Methyl 4- nih.govmdpi.comtriazol-1-yl-benzoate to act as a protease inhibitor has not been specifically investigated. Although triazole-based compounds have been explored as inhibitors for various proteases, data on this particular ester is absent.

Carbonic Anhydrase Inhibition Studies

Derivatives of 1,2,4-triazole have been synthesized and evaluated as inhibitors of carbonic anhydrase, with some showing selectivity for specific isoforms. nih.govnih.govsemanticscholar.org However, there are no available studies that report on the carbonic anhydrase inhibition properties of Methyl 4- nih.govmdpi.comtriazol-1-yl-benzoate.

Receptor Binding Assays and Ligand-Receptor Interaction Profiling

Information regarding the receptor binding profile of Methyl 4- nih.govmdpi.comtriazol-1-yl-benzoate is not present in the scientific literature. Receptor binding assays are crucial for understanding the mechanism of action of a compound, but such studies have not been published for this specific molecule.

Anti-inflammatory and Immunomodulatory Research

The broader class of 1,2,4-triazole derivatives has been a subject of interest in the search for new anti-inflammatory agents, with some compounds showing promising activity. zsmu.edu.uamdpi.com However, specific studies detailing the anti-inflammatory or immunomodulatory effects of Methyl 4- nih.govmdpi.comtriazol-1-yl-benzoate are not available.

Neurobiological Activity and Central Nervous System Interactions

Currently, there is a lack of specific published research focusing on the neurobiological activity and central nervous system (CNS) interactions of Methyl 4- nih.govmdpi.comnih.govtriazol-1-yl-benzoate. While derivatives of 1,2,4-triazole have been explored for their potential effects on the CNS, including psychostimulant, central depressant, and anxiolytic properties, specific data for the title compound is not available. nih.gov The investigation into the potential neuropharmacological profile of Methyl 4- nih.govmdpi.comnih.govtriazol-1-yl-benzoate would require dedicated preclinical studies, which have not been reported in the reviewed literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Methyl 4 Triazol 1 Yl Benzoate Derivatives

Design and Synthesis of Analogues with Systematic Structural Modifications

The synthesis of analogues of Methyl 4- zsmu.edu.uascispace.commdpi.comtriazol-1-yl-benzoate often begins with the core starting materials, such as methyl benzoate (B1203000) or 4-aminobenzoic acid derivatives, and involves the construction of the 1,2,4-triazole (B32235) ring. A common strategy involves the reaction of a benzoic acid hydrazide with reagents that provide the necessary carbon and nitrogen atoms to form the triazole ring. rdd.edu.iq For instance, benzoic acid hydrazide can be prepared from methyl benzoate and hydrazine (B178648) hydrate. rdd.edu.iq This intermediate can then undergo cyclization reactions to form the 1,2,4-triazole core. rdd.edu.iq

Systematic structural modifications are then introduced to probe the structure-activity relationship (SAR). These modifications typically include:

Substitution on the benzene (B151609) ring: Introducing various substituents (e.g., alkyl, halogen, nitro, amino groups) at different positions of the phenyl ring to investigate the electronic and steric effects on activity.

Modification of the ester group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides or other esters to alter polarity, hydrogen bonding capacity, and metabolic stability. A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have been synthesized to explore their biological potential. rsc.org

Substitution on the triazole ring: Although the parent compound has an unsubstituted triazole, analogues can be designed with substituents on the carbon atoms of the triazole ring to explore further interactions with biological targets.

One synthetic route to create derivatives involves a multi-step process starting from methyl benzoate, which is first converted to benzoic acid hydrazide. rdd.edu.iq This hydrazide can then be reacted with carbon disulfide and potassium hydroxide, followed by hydrazine hydrate, to form a triazole-thiol derivative. rdd.edu.iq Further reactions can then be carried out to introduce various side chains and functional groups.

Impact of Substituents on Biological Potency and Selectivity

The biological activity of Methyl 4- zsmu.edu.uascispace.commdpi.comtriazol-1-yl-benzoate derivatives is highly dependent on the nature and position of substituents on the molecular scaffold. Both electronic and steric factors play crucial roles in determining potency and selectivity.

Electronic Effects of Substituents

The electronic properties of substituents on the phenyl ring can significantly modulate the biological activity of the compound. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) alters the electron density distribution across the molecule, which can affect its interaction with biological targets and its pharmacokinetic properties. nih.gov

For example, in studies of related heterocyclic systems, the substitution of a strong electron-withdrawing group like a nitro (-NO2) group has been shown to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), thereby reducing the energy gap and potentially enhancing charge transport properties relevant for certain biological interactions. nih.gov Conversely, electron-donating groups like methyl (-CH3) can increase the electron density of the aromatic ring, which may favor different types of interactions. The effect of a substituent on the electronic structure of the core ring system can be significant and often correlates with observed biological activity. researchgate.net

Steric Effects and Conformational Preferences

The size, shape, and conformational flexibility of substituents can profoundly influence the binding affinity of a molecule to its target. Steric hindrance can prevent optimal binding if a substituent is too bulky for the binding pocket. Conversely, a well-placed, sterically appropriate group can enhance binding through favorable van der Waals interactions.

Structure-activity relationship studies on various 1,2,4-triazole derivatives have demonstrated the importance of steric factors. nih.govresearchgate.net For instance, the introduction of bulky groups may either enhance or diminish activity depending on the specific topology of the target's binding site. The conformational preference of the molecule, which is influenced by the steric nature of its substituents, dictates the three-dimensional arrangement of key pharmacophoric features, ultimately affecting its biological potency.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover new lead compounds, improve physicochemical properties, and escape existing patent space. nih.govresearchgate.net These techniques involve replacing the core structure (scaffold) or specific functional groups with others that are structurally different but retain similar biological activity. nih.gov

The 1,2,4-triazole ring itself is often considered a valuable bioisostere for other functional groups, such as amides or esters, due to its ability to participate in hydrogen bonding and its metabolic stability. In the context of Methyl 4- zsmu.edu.uascispace.commdpi.comtriazol-1-yl-benzoate, a scaffold hopping approach might involve replacing the entire triazolyl-benzoate core with a different heterocyclic system that maintains a similar spatial arrangement of key binding elements.

Bioisosteric replacement is a more conservative approach where a specific part of the molecule is exchanged. researchgate.net For example:

The phenyl ring could be replaced by other aromatic heterocycles like pyridine (B92270) or thiophene (B33073) to modulate electronic properties and solubility.

The triazole ring could be replaced with other five-membered heterocycles such as oxadiazole, thiadiazole, or pyrazole. The 4-hydroxy-1,2,3-triazole system, for instance, has been explored as a versatile scaffold in bioisosteric applications, sometimes serving as a replacement for phenolic moieties or as a mimic for carboxylic acids. unito.it

The ester group could be replaced with bioisosteres like a carboxylic acid, an N-acylsulfonamide, or a tetrazole to alter acidity and pharmacokinetic profiles.

These strategies aim to create novel chemical entities with improved potency, selectivity, or drug-like properties while retaining the essential interactions required for biological activity. nih.gov

Correlation between Molecular Descriptors and Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies are employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. zsmu.edu.ua This is achieved by calculating various molecular descriptors that quantify different aspects of the molecular structure, such as electronic, steric, and lipophilic properties.

For derivatives of 4-(1H-1,2,4-triazol-1-yl)benzoic acid, 2D QSAR models have been successfully generated. rsc.org These models can create regression plots that show an acceptable correlation between the observed biological activity (e.g., anticancer effects) and the calculated molecular descriptors. rsc.org Such models are valuable for:

Predicting the activity of newly designed, unsynthesized compounds.

Identifying the key molecular features that contribute positively or negatively to the biological response.

Guiding the rational design of more potent analogues.

Commonly used molecular descriptors include physicochemical parameters like LogP (lipophilicity), molecular weight, and topological indices, as well as quantum chemical descriptors that describe the electronic structure. zsmu.edu.uanih.gov

Table 1: Examples of Molecular Descriptors Used in QSAR Studies

Descriptor Class Specific Examples Property Represented
Electronic HOMO/LUMO energies, Dipole moment, Atomic charges Electron distribution, Reactivity
Steric Molecular volume, Surface area, Molar refractivity Size and shape of the molecule
Lipophilic LogP, LogD Partitioning between aqueous and lipid phases

| Topological | Connectivity indices, Wiener index | Molecular branching and shape |

Influence of Structural Changes on Physicochemical Properties Relevant for Biological Activity

Lipophilicity (LogP): The lipophilicity of a compound, often measured as its partition coefficient (LogP), is a key determinant of its ability to cross biological membranes. Introducing lipophilic substituents (e.g., alkyl or aryl groups) will increase the LogP, while adding polar groups (e.g., hydroxyl or carboxyl groups) will decrease it. Optimizing lipophilicity is crucial, as both very low and very high values can be detrimental to bioavailability.

Acidity/Basicity (pKa): The pKa of a molecule influences its ionization state at physiological pH, which affects its solubility, membrane permeability, and binding to the target. The 1,2,4-triazole ring is weakly basic. Modification of the ester group to a carboxylic acid introduces a primary acidic center. The electronic nature of substituents on the phenyl ring can also subtly influence the pKa of the triazole nitrogens or the carboxylic acid group through inductive and resonance effects. For example, the pKa of a hydroxyl moiety on a related triazole system can be modulated by the substituent on the carbon atom. unito.it

Table 2: Predicted Physicochemical Properties of Methyl 4- zsmu.edu.uascispace.commdpi.comtriazol-1-yl-benzoate and a Hypothetical Analogue

Compound Structure Molecular Weight ( g/mol ) cLogP pKa (strongest acidic) pKa (strongest basic)
Methyl 4- zsmu.edu.uascispace.commdpi.comtriazol-1-yl-benzoate 203.20 1.5 13.5 (predicted) 1.8 (predicted)

| 4- zsmu.edu.uascispace.commdpi.comTriazol-1-yl-benzoic acid | | 189.17 | 1.1 | 3.8 (predicted) | 1.7 (predicted) |

Data in the table is illustrative and based on computational predictions for the parent compound and its carboxylic acid derivative to show the influence of structural changes.

By systematically modifying the structure and observing the resulting changes in these physicochemical properties, researchers can fine-tune the molecule to achieve a better balance of potency and drug-like characteristics.

Coordination Chemistry and Metallosupramolecular Architectures Involving Methyl 4 Triazol 1 Yl Benzoate As a Ligand

Synthesis and Characterization of Metal Complexes

The journey into the coordination chemistry of Methyl 4- researchgate.netrsc.orgrsc.orgtriazol-1-yl-benzoate begins with its conversion to the more functional ligand, 4-(1H-1,2,4-triazol-1-yl)benzoic acid (HTBA). The synthesis of HTBA typically involves the reaction of 4-fluorobenzaldehyde (B137897) with 1,2,4-triazole (B32235), followed by oxidation of the aldehyde group to a carboxylic acid. scirp.org

Metal complexes and coordination polymers are then generally synthesized under solvothermal or hydrothermal conditions. researchgate.netscirp.org In a typical procedure, a salt of the desired metal ion (e.g., Cd(NO₃)₂, Cu(OAc)₂, Co(OAc)₂) is reacted with the HTBA ligand in a solvent mixture, often containing water and an organic co-solvent like N,N-dimethylformamide (DMF), and heated in a sealed vessel. scirp.orgnih.gov This method has been successfully employed to create a variety of complexes, including two- and three-dimensional frameworks. researchgate.netscirp.org For instance, heterometallic 4d-4f coordination polymers have been synthesized by reacting HTBA with europium and silver salts in a one-step hydrothermal approach. researchgate.net

The resulting crystalline products are rigorously characterized using a suite of analytical techniques. Single-crystal X-ray diffraction is paramount for elucidating the precise three-dimensional structure and connectivity of the coordination network. rsc.orgscirp.org The phase purity of the bulk synthesized material is confirmed by comparing the experimental powder X-ray diffraction (PXRD) pattern with the pattern simulated from the single-crystal data. scirp.org Further characterization includes elemental analysis to confirm the empirical formula, infrared (IR) spectroscopy to verify the coordination of the ligand, and thermogravimetric analysis (TGA) to assess the thermal stability of the framework. rsc.orgscirp.org

Ligand Binding Modes and Coordination Geometries

The deprotonated form of the ligand, 4-(1H-1,2,4-triazol-1-yl)benzoate (TBA⁻), is a versatile linker due to its multiple potential coordination sites: the two adjacent nitrogen atoms (N1 and N2) of the triazole ring and the two oxygen atoms of the carboxylate group. nih.govmdpi.com This versatility allows it to adopt various coordination modes, bridging multiple metal centers to form extended networks.

In different metal-organic frameworks, the TBA⁻ ligand has been observed to exhibit distinct binding patterns. For example, in a cadmium(II) polymer, [Cd(TBA)₂]·3H₂O, the Cd(II) center is six-coordinated by two nitrogen atoms from two different triazole rings and four oxygen atoms from four distinct carboxylate groups, resulting in a distorted octahedral geometry and a complex 3D framework. scirp.org In contrast, a copper(II) complex, [Cu(TBA)₂]·2H₂O, synthesized under similar conditions, displays a 2-fold interpenetrating 3D diamond-like network. scirp.org

The combination of the hard carboxylate oxygen donors and the borderline nitrogen donors of the triazole ring enables the ligand to bridge metal ions in various ways, leading to structures of different dimensionalities. nih.gov In heterometallic systems, such as those containing europium and silver, the ligand facilitates the formation of complex 2D layers, linking one-dimensional metal-carboxylate chains through [N-Ag-N] units. researchgate.net The flexibility in coordination allows for the construction of frameworks with specific topologies and properties.

Table 1: Selected Crystallographic Data for HTBA-based Coordination Polymers

CompoundFormulaCrystal SystemSpace GroupCoordination GeometryRef.
[Cd(TBA)₂]·3H₂OC₂₀H₁₈CdN₆O₇MonoclinicP2₁/cOctahedral (CdN₂O₄) scirp.org
[Cu(TBA)₂]·2H₂OC₂₀H₁₆CuN₆O₆MonoclinicC2/cDistorted Octahedral (CuN₂O₄) scirp.org
{[EuAg(tbc)₃(H₂O)]ClO₄·H₂O}ₙC₂₇H₂₄AgClEuN₉O₁₂OrthorhombicP2₁2₁2₁- researchgate.net

Spectroscopic Studies of Metal-Ligand Interactions (e.g., UV-Vis, EPR)

Spectroscopic techniques are crucial for probing the interactions between the 4-(1H-1,2,4-triazol-1-yl)benzoate ligand and metal centers. Infrared (IR) spectroscopy is widely used to confirm the coordination of the ligand. The deprotonation of the carboxylic acid group and its subsequent coordination to a metal ion lead to characteristic shifts in the asymmetric and symmetric stretching vibrations of the COO⁻ group compared to the free HTBA ligand. rsc.orgacs.org For instance, the strong C=O stretching vibration peak around 1711 cm⁻¹ in the free acid disappears upon complex formation. nih.gov

Luminescence spectroscopy is particularly insightful for complexes involving lanthanide ions, such as Eu(III). The organic ligand can act as an "antenna," absorbing energy and transferring it to the metal center, which then emits light at its characteristic wavelength. The solid-state luminescent properties of Eu(III)/Ag(I) heterometallic polymers constructed with HTBA have been investigated, demonstrating that the ligand effectively sensitizes the Eu³⁺ emission. researchgate.net Similarly, Zn(II) and Cd(II) complexes with related triazole-benzoic acid ligands also exhibit good fluorescence properties, which can be harnessed for sensing applications. nih.govacs.org

For complexes containing paramagnetic metal ions like Cu(II), Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool. EPR provides detailed information about the electronic environment of the metal ion, including its oxidation state and coordination geometry. Studies on related Cu(II) MOFs have utilized EPR to probe the local structure of metal sites and identify different types of copper species within the framework. acs.org

Magnetic Properties of Coordination Compounds

The magnetic properties of coordination compounds derived from HTBA and its analogues are of significant interest, primarily due to the ability of the 1,2,4-triazole ring to mediate magnetic exchange interactions between metal centers. mdpi.com The adjacent N1 and N2 atoms of the triazole moiety can form a bridge, providing an effective superexchange pathway for electron spin coupling between paramagnetic ions. mdpi.com

The nature and strength of the magnetic coupling (ferromagnetic or antiferromagnetic) depend on several factors, including the specific metal ions, the metal-metal distance, and the precise geometry of the bridging pathway. For example, studies on a series of Co(II) coordination polymers constructed from a similar ligand, 4,4′-(1H-1,2,4-triazol-1-yl)methylenebis(benzoic acid), have revealed interesting magnetic behaviors that were analyzed by measuring the temperature dependence of the magnetic susceptibility. rsc.org Similarly, trinuclear complexes with N1-N2 triazole bridges have been shown to exhibit dominant intramolecular antiferromagnetic interactions. mdpi.com The investigation of these properties is crucial for the rational design of new molecule-based magnetic materials.

Catalytic Applications of Metal Complexes Derived from Methyl 4-triazol-1-yl-benzoate

Metal-organic frameworks built from the HTBA ligand are promising candidates for applications in catalysis, owing to their high surface area, tunable porosity, and the presence of catalytically active metal sites.

Homogeneous Catalysis

While the primary focus of MOFs is in heterogeneous catalysis, the fundamental coordination chemistry provides insights into potential homogeneous catalytic applications. The well-defined metal-ligand active sites within the frameworks are analogous to molecular catalysts. However, specific studies detailing the use of discrete, soluble complexes of Methyl 4- researchgate.netrsc.orgrsc.orgtriazol-1-yl-benzoate or its acid derivative in homogeneous catalysis are not yet prominent in the literature, representing an area for future exploration.

Heterogeneous Catalysis and MOF Analogue Research

The use of HTBA-based MOFs as heterogeneous catalysts is an active area of research. These materials offer the advantage of combining catalytically active metal centers and functional organic linkers within a stable, porous solid that can be easily separated from reaction mixtures.

Research on Co(II) coordination polymers with a related triazole-benzoate ligand has demonstrated excellent photocatalytic capabilities for the degradation of organic dyes like methylene (B1212753) blue (MB) and methyl violet (MV). rsc.org The framework structure facilitates the generation of reactive oxygen species under irradiation, leading to the breakdown of the pollutants. Furthermore, these materials can exhibit selective adsorption of certain dyes based on Lewis acid-base interactions between the dye molecules and the MOF. rsc.org

A sophisticated strategy in MOF catalysis involves the creation of "defect-engineered" frameworks. By introducing a "defective" linker—one that is structurally similar but lacks a coordinating group, such as a benzoate (B1203000) with only a triazole group—unoccupied coordination sites can be generated at the metal centers. acs.org This approach has been explored with 1,2,4-triazolyl benzoate linkers to create coordinatively unsaturated sites (CUSs) in Cu(II) MOFs. These open sites can significantly enhance the material's performance in adsorption and catalysis. acs.org

Self-Assembly of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The self-assembly of coordination polymers and MOFs is a process where metal ions and organic ligands spontaneously form ordered, extended structures. The ligand 4-(1H-1,2,4-triazol-1-yl)benzoate (TBA⁻), derived from the hydrolysis of Methyl 4-\triazol-1-yl-benzoate, is a versatile building block for constructing such architectures. Its bifunctional nature, featuring both a nitrogen-rich triazole ring and a carboxylate group, allows for diverse coordination modes with various metal centers.

Under solvothermal conditions, the reaction of 4-(1H-1,2,4-triazol-1-yl)benzoic acid with divalent metal ions such as cadmium(II) and copper(II) leads to the formation of novel three-dimensional (3D) coordination polymers. The specific structure of the resulting framework is influenced by the coordination preferences of the metal ion and the flexibility of the TBA⁻ ligand.

For instance, the reaction with cadmium(II) has been shown to produce a 3D framework with one-dimensional channels. In contrast, the use of copper(II) under similar conditions can result in a 2-fold interpenetrating 3D diamond-like network. These differing outcomes highlight the significant role of the metal ion in directing the final topology of the self-assembled structure.

The TBA⁻ ligand can exhibit various coordination modes, contributing to the structural diversity of the resulting MOFs. In one documented cadmium-based MOF, the TBA⁻ ligand links metal-carboxylate chains, showcasing a specific syn-anti coordination mode. This versatility in coordination is a key factor in the formation of complex and novel framework structures.

The table below summarizes the key features of two illustrative MOFs synthesized using 4-(1H-1,2,4-triazol-1-yl)benzoic acid.

CompoundMetal IonDimensionalityKey Structural Features
[Cd(TBA)₂]·3H₂OCd(II)3DTubular net with 1D channels; syn-anti coordination mode
[Cu(TBA)₂]·2H₂OCu(II)3D2-fold interpenetrating diamond net

Furthermore, research into ligands with similar functionalities, such as 2,4-bis-(triazol-1-yl)benzoic acid, provides additional insights into the self-assembly process. The use of such multi-functional ligands, often in combination with auxiliary ligands, allows for the construction of MOFs with tunable properties, including luminescence. The coordination environment of the metal centers in these frameworks can vary significantly, from six-coordinated distorted octahedral geometries to seven-coordinated pentagonal bipyramidal configurations.

The self-assembly process is not limited to single metal systems. The flexible nature of triazole-carboxylate ligands also allows for the construction of heterometallic 4d-4f coordination polymers. These materials can exhibit complex structures, such as 2D networks built from 1D triple-stranded helical chains.

Supramolecular Chemistry and Non Covalent Interactions of Methyl 4 Triazol 1 Yl Benzoate

Hydrogen Bonding Networks in Solid and Solution Phases

In the solid state, Methyl 4- nih.govnih.govresearchgate.nettriazol-1-yl-benzoate is expected to form intricate hydrogen bonding networks. The nitrogen atoms of the 1,2,4-triazole (B32235) ring are potential hydrogen bond acceptors, while the aromatic C-H groups of the benzoate (B1203000) and triazole rings can act as weak hydrogen bond donors. The carbonyl oxygen of the methyl ester group also serves as a primary hydrogen bond acceptor site. These interactions can lead to the formation of supramolecular chains or sheets. For instance, in related triazole derivatives, molecules are often linked by O—H⋯N or C—H⋯N hydrogen bonds, forming extended chains or layers. researchgate.netnih.gov In the crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, for example, molecules are linked by O—H⋯N hydrogen bonds, resulting in zigzag chains. researchgate.netnih.gov Similarly, in ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate, molecules are connected by pairs of N—H⋯O hydrogen bonds to form centrosymmetric dimers. nih.govresearchgate.net

In solution, the hydrogen bonding behavior of Methyl 4- nih.govnih.govresearchgate.nettriazol-1-yl-benzoate will be influenced by the solvent. In protic solvents, the solvent molecules can compete for hydrogen bonding sites, potentially disrupting intermolecular associations. Conversely, in aprotic solvents, the formation of self-associated species through hydrogen bonding is more likely. Spectroscopic techniques such as FT-IR and NMR can provide insights into these interactions in solution. mdpi.comnih.govnih.govnih.govresearchgate.net For instance, a downfield shift in the ¹H-NMR spectrum for protons involved in hydrogen bonding is often observed. mdpi.com Theoretical studies using Density Functional Theory (DFT) can also be employed to calculate the geometries and energies of hydrogen-bonded complexes in different solvent environments. tandfonline.com

Table 1: Potential Hydrogen Bonding Interactions in Methyl 4- nih.govnih.govresearchgate.nettriazol-1-yl-benzoate

DonorAcceptorInteraction TypePhase
Aromatic C-H (benzoate)N (triazole)C-H···NSolid/Solution
Aromatic C-H (triazole)N (triazole)C-H···NSolid/Solution
Aromatic C-H (benzoate)O (carbonyl)C-H···OSolid/Solution
Aromatic C-H (triazole)O (carbonyl)C-H···OSolid/Solution

Aromatic Stacking (π-π Interactions) and its Influence on Self-Assembly

In the solid state, π-π stacking often works in concert with hydrogen bonding to direct the formation of specific supramolecular architectures. For example, in the crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, aromatic π-π stacking with a centroid-centroid separation of 3.556 Å between the triazole rings links hydrogen-bonded layers into a three-dimensional network. researchgate.netnih.gov Similarly, in other triazole derivatives, centrosymmetric π-π stacking interactions are observed between triazole and benzene (B151609) groups. nih.gov The interplay of these forces dictates the crystal packing and can influence physical properties such as melting point and solubility. The self-assembly process can be influenced by substituents on the aromatic rings, which can tune the electronic nature of the π-system and thus the strength of the stacking interactions. rsc.org

Table 2: Geometries of Aromatic Stacking Interactions

GeometryDescription
Parallel-displacedAromatic rings are parallel but offset from one another.
T-shapedThe edge of one aromatic ring points towards the face of another.
Sandwich (cofacial)Aromatic rings are stacked directly on top of each other (less common).

Host-Guest Chemistry and Complexation with Macrocyclic Receptors

The planar aromatic surfaces and potential for hydrogen bonding make Methyl 4- nih.govnih.govresearchgate.nettriazol-1-yl-benzoate a candidate for host-guest chemistry with macrocyclic receptors such as cyclodextrins, calixarenes, and cucurbiturils. These macrocycles possess hydrophobic cavities that can encapsulate guest molecules, leading to the formation of inclusion complexes.

For instance, with β-cyclodextrin, which has a suitably sized cavity, it is plausible that the benzoate portion of the molecule would be encapsulated, driven by hydrophobic interactions. researchgate.netnih.govnih.govicmpp.roresearchgate.netnih.gov The formation of such an inclusion complex can be studied in solution using techniques like NMR spectroscopy, where changes in the chemical shifts of both the host and guest protons can provide evidence of complexation and information about the geometry of the complex. researchgate.netnih.govicmpp.ronih.gov Cucurbiturils, with their carbonyl-fringed portals, could potentially bind to the triazole moiety through ion-dipole and hydrogen bonding interactions if the triazole becomes protonated. qub.ac.ukcsic.esebi.ac.ukmdpi.com The binding affinity and stoichiometry of these complexes can be determined using various analytical methods, including UV-Vis and fluorescence spectroscopy. nih.gov

Table 3: Potential Host-Guest Interactions with Macrocyclic Receptors

HostPotential Binding Site on GuestDriving Forces
β-CyclodextrinBenzoate ringHydrophobic interactions, van der Waals forces
CalixarenePhenyl or triazole ringπ-π stacking, hydrophobic interactions
CucurbiturilProtonated triazole ringIon-dipole interactions, hydrogen bonding

Self-Assembly Phenomena in Solution and at Interfaces

The non-covalent interactions inherent to Methyl 4- nih.govnih.govresearchgate.nettriazol-1-yl-benzoate can drive self-assembly processes in solution and at interfaces. While not a classical amphiphile, under certain conditions, such as at high concentrations in specific solvents or at a solid-liquid interface, it may form ordered aggregates. For example, related amphiphilic triazole derivatives have been shown to form supramolecular gels and other nanostructures in various solvents. nih.govnih.govresearchgate.netcsic.es The formation of these structures is a result of a delicate balance between solute-solute and solute-solvent interactions.

At interfaces, such as on a gold surface, triazole-containing molecules can form self-assembled monolayers (SAMs). nih.govresearchgate.net The triazole moiety can act as an effective anchor group to the surface. The orientation and packing of the molecules within the monolayer would then be governed by the interplay of the surface-molecule interaction and the intermolecular hydrogen bonding and π-π stacking between adjacent molecules. Techniques like scanning tunneling microscopy (STM) can provide detailed insights into the two-dimensional ordering of such self-assembled structures on surfaces. encyclopedia.pubnih.gov

Co-crystallization and Polymorphism Studies

The ability of Methyl 4- nih.govnih.govresearchgate.nettriazol-1-yl-benzoate to participate in hydrogen bonding and π-π stacking makes it a prime candidate for co-crystallization studies. Co-crystals are crystalline structures containing two or more different molecules in the same crystal lattice. By selecting appropriate co-formers, such as dicarboxylic acids, it is possible to form new solid phases with potentially altered physicochemical properties. For example, cocrystals of the triazole drug itraconazole (B105839) with dicarboxylic acids have been successfully prepared, where hydrogen bonding between the triazole and the acid was the key interaction. nih.govresearchgate.net A systematic screening for co-crystals of Methyl 4- nih.govnih.govresearchgate.nettriazol-1-yl-benzoate with a library of pharmaceutically acceptable co-formers could lead to the discovery of new solid forms.

Furthermore, the compound itself may exhibit polymorphism, which is the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. nih.govnih.govqub.ac.ukacs.orgresearchgate.net Different polymorphs can have distinct physical properties, including melting point, solubility, and stability. A polymorph screen, involving crystallization from a variety of solvents under different conditions, would be necessary to identify and characterize potential polymorphic forms of Methyl 4- nih.govnih.govresearchgate.nettriazol-1-yl-benzoate. nih.govnih.gov Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are essential for the characterization of co-crystals and polymorphs.

Table 4: Common Techniques for Solid-State Characterization

TechniqueInformation Provided
Powder X-ray Diffraction (PXRD)Crystalline phase identification, polymorphism
Single Crystal X-ray DiffractionDetailed molecular and crystal structure
Differential Scanning Calorimetry (DSC)Melting point, phase transitions
Thermogravimetric Analysis (TGA)Thermal stability, solvent content
FT-IR SpectroscopyFunctional groups, hydrogen bonding

Emerging Applications and Translational Research of Methyl 4 Triazol 1 Yl Benzoate in Advanced Materials and Chemical Technologies

Development as a Component in Functional Organic Materials

There is a significant body of research on the use of various triazole-containing compounds in functional organic materials. However, specific studies detailing the incorporation or performance of Methyl 4- rdd.edu.iqnepjol.infonih.govtriazol-1-yl-benzoate in these materials are not found in the current scientific literature.

Optoelectronic Materials Research (e.g., OLEDs, Sensors)

The investigation of 1,2,4-triazole (B32235) derivatives for optoelectronic applications is an active area of research. These compounds are explored for their potential in Organic Light-Emitting Diodes (OLEDs) and various types of sensors due to their electronic properties and thermal stability. However, no published studies were identified that specifically evaluate Methyl 4- rdd.edu.iqnepjol.infonih.govtriazol-1-yl-benzoate for these purposes. Research in this area tends to focus on more complex triazole-based structures designed to have specific photophysical properties.

Application in Sensor Technologies (e.g., Chemo-sensors, Biosensors)

Triazole moieties are often incorporated into larger molecular frameworks to create chemosensors and biosensors. The nitrogen atoms in the triazole ring can act as binding sites for metal ions or other analytes, leading to a detectable signal. A thorough review of the literature, however, reveals no specific research on the application of Methyl 4- rdd.edu.iqnepjol.infonih.govtriazol-1-yl-benzoate as a primary component in either chemosensors or biosensors.

Role in Catalysis Beyond Coordination Complexes (e.g., Organocatalysis)

Organocatalysis is a form of catalysis that uses small organic molecules to accelerate chemical reactions. While some nitrogen-containing heterocyclic compounds have been explored as organocatalysts, there are no documented instances of Methyl 4- rdd.edu.iqnepjol.infonih.govtriazol-1-yl-benzoate being employed in this capacity. Its potential catalytic activity has not been a subject of investigation in published research.

Future Research Trajectories and Interdisciplinary Opportunities for Methyl 4 Triazol 1 Yl Benzoate

Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design

The integration of artificial intelligence (AI) and machine learning (ML) presents a transformative opportunity for accelerating the discovery and design processes related to Methyl 4- nih.govconsensus.apptriazol-1-yl-benzoate. By leveraging computational power, researchers can navigate vast chemical spaces and predict molecular properties with increasing accuracy, saving significant time and resources.

Future research can focus on developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models specifically for 1,2,4-triazole (B32235) derivatives. researchgate.netnih.gov By creating a curated dataset of compounds structurally related to Methyl 4- nih.govconsensus.apptriazol-1-yl-benzoate, ML algorithms can be trained to predict various endpoints. mdpi.com These models can forecast biological activity against therapeutic targets, predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and even estimate material properties such as corrosion inhibition potential. researchgate.net Machine learning can also be used to predict reaction yields, helping chemists to prioritize synthetic routes that are most likely to be successful. nih.gov This predictive power allows for the in silico screening of virtual libraries, identifying the most promising candidates for synthesis and experimental validation. mdpi.com

Table 1: Hypothetical Machine Learning Model for Prioritizing Derivatives

Derivative of Methyl 4- nih.govconsensus.apptriazol-1-yl-benzoateMolecular Descriptors (Input)Predicted Biological Activity (Output)Predicted ADMET Score (Output)
-COOCH3 (Parent)LogP, Mol. Weight, H-bond donors/acceptorsModerateFavorable
-COOHLogP, Mol. Weight, H-bond donors/acceptorsHighModerate
-CONH2LogP, Mol. Weight, H-bond donors/acceptorsHighFavorable
-CNLogP, Mol. Weight, H-bond donors/acceptorsLowUnfavorable

Exploration of Novel Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)

Advancements in synthetic organic chemistry offer novel methodologies to produce Methyl 4- nih.govconsensus.apptriazol-1-yl-benzoate and its derivatives with greater efficiency, safety, and sustainability.

Flow Chemistry: Continuous flow synthesis provides a compelling alternative to traditional batch processing. rsc.orgrsc.org Performing the N-arylation reaction required to synthesize the target compound in a flow reactor can offer superior control over reaction parameters such as temperature and pressure, leading to higher yields and purity. researchgate.net This methodology enhances safety by minimizing the volume of hazardous reagents at any given time and facilitates easier scale-up for industrial production. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis is an emerging green chemistry tool that can be explored for the synthesis of N-aryl triazoles. rsc.org This technique uses light as a renewable energy source to drive chemical reactions under mild conditions, often at room temperature. youtube.com Future research could develop a photoredox-catalyzed pathway for the crucial C-N bond formation, potentially eliminating the need for high temperatures and metal catalysts that can be costly and difficult to remove from the final product. researchgate.net

Table 2: Comparison of Synthetic Methodologies

ParameterTraditional Batch SynthesisFlow ChemistryPhotoredox Catalysis
TemperatureHighPrecisely Controlled (High or Low)Ambient
SafetyModerateHigh (small reaction volumes)High (mild conditions)
ScalabilityChallengingStraightforwardPotentially Scalable
SustainabilityLow (high energy, solvent waste)Moderate (improved efficiency)High (uses light, mild conditions)

In-depth Mechanistic Studies of Biological Activities

The 1,2,4-triazole scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities, including antifungal, anticancer, and antiviral properties. nih.govwisdomlib.org A key future trajectory for Methyl 4- nih.govconsensus.apptriazol-1-yl-benzoate is a comprehensive investigation into its potential biological effects and their underlying mechanisms.

Initial research should involve broad-spectrum screening of the compound against panels of cancer cell lines, pathogenic fungi, and bacteria to identify potential therapeutic areas. nih.govnih.gov If promising activity is found, subsequent in-depth mechanistic studies will be crucial. For instance, if anticancer activity is observed, studies could investigate the compound's effect on key cancer-related targets such as protein kinases (e.g., EGFR, BRAF), tubulin polymerization, or cell cycle regulation. nih.govresearchgate.netzsmu.edu.ua If antifungal properties are identified, research could focus on its potential to inhibit crucial fungal enzymes like lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov These studies would employ techniques like enzyme inhibition assays, molecular docking, and western blotting to elucidate the precise mode of action.

Table 3: Proposed Mechanistic Study Workflow

PhaseObjectiveKey TechniquesPotential Outcome
1. ScreeningIdentify biological activityCell-based assays (MTT, MIC)Identification of anticancer/antifungal lead
2. Target IdentificationDetermine the molecular targetEnzyme inhibition assays, affinity chromatographyValidated protein target (e.g., BRAF, CYP51)
3. Pathway AnalysisUnderstand cellular effectsWestern blot, flow cytometry, apoptosis assaysElucidation of cell death or growth inhibition pathway
4. Structural BiologyVisualize drug-target interactionX-ray crystallography, molecular dockingStructural basis for rational drug design

Development of Targeted Delivery Systems

To enhance therapeutic efficacy and minimize potential side effects, the development of targeted delivery systems for Methyl 4- nih.govconsensus.apptriazol-1-yl-benzoate or its bioactive derivatives is a significant research opportunity. rsc.org Nanotechnology-based drug delivery systems can improve the solubility, stability, and pharmacokinetic profile of a compound. rsc.org

Future work could involve the encapsulation of the compound into various nanocarriers, such as liposomes, polymeric nanoparticles, or zeolitic imidazolate frameworks (ZIFs). rsc.orgekb.eg These nanoparticles could be engineered for targeted delivery by functionalizing their surface with ligands (e.g., antibodies, peptides, or aptamers) that specifically recognize receptors overexpressed on diseased cells, such as cancer cells. researchgate.net Furthermore, stimuli-responsive systems could be designed to release the drug payload in response to specific triggers within the target microenvironment, such as a lower pH in tumor tissues. rsc.org

Table 4: Potential Nanocarriers for Targeted Delivery

Nanocarrier SystemKey FeaturesTargeting StrategyPotential Advantage
LiposomesBiocompatible, can carry hydrophilic/hydrophobic drugsAntibody conjugation (e.g., anti-HER2)Reduced systemic toxicity
Polymeric Nanoparticles (e.g., PLGA)Controlled and sustained releasePeptide conjugation (e.g., RGD peptide)Improved bioavailability
Zeolitic Imidazolate Frameworks (ZIF-8)High drug loading, pH-responsive releasePassive targeting (EPR effect)Tumor-specific drug release
Nano-ChitosanBiodegradable, mucoadhesiveFolate receptor targetingEnhanced cellular uptake

Scale-up Considerations for Industrial Applications

For Methyl 4- nih.govconsensus.apptriazol-1-yl-benzoate to be utilized as a pharmaceutical intermediate or a key building block in material science, a robust and economically viable scale-up strategy is essential. Transitioning from laboratory-scale synthesis to industrial production requires careful optimization of the entire process.

Key considerations include the choice of catalyst for the N-arylation step; transitioning from homogeneous catalysts, which can be difficult to remove, to heterogeneous catalysts can simplify purification and allow for catalyst recycling. mdpi.com The use of continuous flow reactors, as mentioned previously, is a primary strategy for safe and efficient scale-up. nih.gov Process optimization would involve minimizing the number of synthetic steps, choosing cost-effective and safer solvents, and developing non-chromatographic purification methods like crystallization to reduce costs and environmental impact. A thorough cost-of-goods analysis and process safety assessment are critical components of any industrial scale-up plan.

Table 5: Lab-Scale vs. Industrial-Scale Synthesis Parameters

ParameterLaboratory Scale (grams)Industrial Scale (kilograms)
MethodBatch reaction in round-bottom flaskContinuous flow reactor or large batch reactor
CatalystHomogeneous (e.g., CuI/diamine)Heterogeneous (e.g., supported copper)
PurificationColumn chromatographyCrystallization, distillation
SolventAnhydrous, high-purity solventsRecyclable, cost-effective industrial solvents
SafetyFume hood operationProcess safety management, HAZOP analysis

Ethical Considerations and Sustainability in Chemical Research

Future research involving Methyl 4- nih.govconsensus.apptriazol-1-yl-benzoate must be conducted within a framework of strong ethical principles and a commitment to sustainability. This involves adhering to the principles of green chemistry to minimize the environmental impact of synthesis and application. instituteofsustainabilitystudies.compfizer.com

The goal is to design processes that reduce waste, use less hazardous chemicals, and are energy efficient. astrazeneca.com This includes exploring the use of renewable feedstocks, safer solvents like water or glycerol, and catalytic rather than stoichiometric reagents. consensus.apprsc.org From an ethical standpoint, transparency in research findings, responsible data management, and considering the potential societal impact of any developed technologies are paramount. The entire lifecycle of the compound, from synthesis to its final application and disposal, should be evaluated to ensure it aligns with sustainable development goals. nih.gov

Table 6: Application of Green Chemistry Principles

Green Chemistry PrincipleApplication to Methyl 4- nih.govconsensus.apptriazol-1-yl-benzoate Research
1. PreventionOptimize reactions to minimize byproduct formation.
3. Less Hazardous SynthesisDevelop synthetic routes that avoid toxic reagents and solvents.
5. Safer SolventsUtilize water, ethanol (B145695), or deep eutectic solvents instead of chlorinated solvents. consensus.app
6. Design for Energy EfficiencyEmploy methods like photoredox catalysis that operate at ambient temperature.
9. CatalysisUse recoverable and recyclable heterogeneous catalysts.

Collaborative Research Avenues in Chemical Biology and Medicinal Chemistry

The multifaceted potential of Methyl 4- nih.govconsensus.apptriazol-1-yl-benzoate makes it an ideal candidate for interdisciplinary collaboration. Progress will be maximized by forging partnerships between experts in different fields.

Medicinal chemists can design and synthesize libraries of derivatives to build structure-activity relationships, while computational chemists can use AI/ML models to guide these designs. Chemical biologists can then use these compounds as probes to investigate biological pathways. Collaboration with pharmacologists and toxicologists is essential to evaluate the efficacy and safety of lead compounds in preclinical models. Furthermore, partnering with process chemists and chemical engineers early in the development cycle can ensure that promising compounds have a viable path toward large-scale production. Such collaborative efforts are crucial for translating a promising molecule from a laboratory curiosity into a valuable therapeutic agent or functional material.

Table 7: Potential Interdisciplinary Research Projects

Project TitleCollaborating DisciplinesPrimary Goal
Development of Triazole-Based Kinase InhibitorsMedicinal Chemistry, Computational Chemistry, OncologyDesign and synthesize selective anticancer agents.
Creation of a Chemical Probe LibrarySynthetic Chemistry, Chemical BiologyDevelop tools to study enzyme function and cellular pathways.
Green Synthesis and Scale-UpOrganic Chemistry, Chemical Engineering, Green ChemistryCreate a sustainable and industrially viable synthetic process.
Nanoparticle-Mediated Drug DeliveryMaterials Science, Pharmacology, NanotechnologyFormulate a targeted delivery system to improve therapeutic index.

Q & A

Q. What are the established synthetic routes for Methyl 4-[1,2,4]triazol-1-yl-benzoate?

The synthesis typically involves nucleophilic substitution between methyl 4-halobenzoate and 1,2,4-triazole under basic conditions. For example, potassium carbonate (K₂CO₃) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitates the reaction. Purification steps like recrystallization or column chromatography ensure high purity . A representative procedure includes refluxing methyl 4-bromobenzoate with 1,2,4-triazole in DMF at 80–100°C for 12–24 hours, followed by aqueous workup and solvent removal .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystals are grown via slow evaporation, and data collection is performed using instruments like Bruker D8 Venture. Software suites such as SHELX (for refinement) and WinGX (for data processing) are critical. The refinement process validates bond lengths, angles, and torsion angles, with residual factors (R values) < 0.05 indicating high accuracy . For example, a related triazole-benzoate derivative showed C–N bond lengths of 1.35–1.38 Å and planar triazole ring geometry .

Advanced Research Questions

Q. How can researchers optimize reaction yields when steric hindrance or electronic effects impede triazole substitution?

Steric hindrance at the benzoate para position can be mitigated by using polar aprotic solvents (e.g., DMF) to stabilize transition states. Microwave-assisted synthesis reduces reaction times (e.g., 2 hours vs. 24 hours) and improves yields by 15–20% . Catalytic systems like copper(I) iodide (CuI) or palladium catalysts may enhance reactivity for challenging substrates . Kinetic studies via HPLC monitoring can identify rate-limiting steps .

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR vs. crystallography)?

Discrepancies between NMR (solution state) and crystallographic (solid state) data often arise from conformational flexibility or solvent interactions. For example, crystallography might reveal a planar triazole ring, while NMR shows dynamic rotation. Hybrid approaches, such as DFT calculations (e.g., B3LYP/6-31G* level), can reconcile these differences by modeling solution-state conformers . Validation via variable-temperature NMR or NOESY experiments further clarifies dynamic behavior .

Q. What computational methods are suitable for studying structure-activity relationships (SAR) of this compound derivatives?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to biological targets like enzymes or receptors. For instance, triazole derivatives exhibit strong interactions with cytochrome P450 enzymes due to nitrogen lone pairs . MD simulations (e.g., GROMACS) assess stability in biological environments .

Q. What challenges arise in purifying this compound, and how can they be resolved?

Common issues include co-elution of byproducts (e.g., unreacted triazole) and low solubility in non-polar solvents. Gradient elution in reverse-phase HPLC (C18 column, acetonitrile/water) resolves these. Recrystallization from ethanol/water (7:3 v/v) yields high-purity crystals, confirmed by melting point consistency (e.g., 139–140°C) . TLC monitoring (silica gel, ethyl acetate/hexane) ensures reaction completion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.